Dithiaden

Description

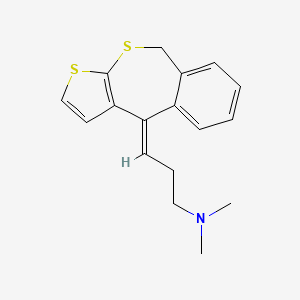

Structure

3D Structure

Properties

Molecular Formula |

C17H19NS2 |

|---|---|

Molecular Weight |

301.5 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |

InChI Key |

ZLJLUTCIUOCIQM-OVCLIPMQSA-N |

SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |

Canonical SMILES |

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |

Synonyms |

dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |

Origin of Product |

United States |

Historical Context of Dithiaden in Mechanistic Drug Discovery

The development of Dithiaden is rooted in the broader history of antihistamine discovery that commenced in the 1930s. This era was marked by a pressing need for effective treatments for allergic conditions and a growing understanding of histamine's role in physiological and pathological processes. The synthesis of this compound emerged from systematic research into tricyclic compounds with the goal of effectively blocking histamine (B1213489) receptors while maintaining a favorable pharmacological profile.

Early drug discovery was largely driven by chemical synthesis and subsequent pharmacological screening. nih.gov The initial discovery of antihistamines in the 1930s and their introduction to the market in the 1940s represented a significant breakthrough in allergy treatment, shifting the paradigm from symptomatic relief to targeted receptor antagonism. Research during this period focused on creating compounds that offered therapeutic benefits beyond simple histamine receptor blockade, leading to the identification of antihistamines with additional properties such as hypnotic and antiadrenergic effects. The development of this compound was also influenced by the need for effective treatments for conditions like motion sickness during wartime, which accelerated research into antihistamine compounds.

Dithiaden As a Chemical Probe for Receptor Systems and Cellular Pathways

Beyond its therapeutic applications, Dithiaden serves as a valuable chemical probe for exploring the intricacies of receptor systems and cellular pathways. Its ability to interact with various biological targets allows researchers to dissect complex signaling cascades.

This compound's primary mechanism of action is as a histamine (B1213489) H1 receptor antagonist. patsnap.com It competitively inhibits the binding of histamine to H1 receptors, thereby blocking downstream signaling that leads to allergic responses. smolecule.com However, research has revealed that this compound's effects extend beyond H1 receptor blockade. It has been shown to modulate the activity of various cellular pathways, including:

Reactive Oxygen Species (ROS) Production: this compound has been observed to inhibit the production of ROS in phagocytes, such as neutrophils. nih.govsmolecule.com This effect is not necessarily mediated by histamine receptors, suggesting an independent mechanism of action. nih.govresearchgate.net Studies have shown that this compound can be more effective than histamine itself in inhibiting the activated chemiluminescence of whole blood, a measure of ROS production. researchgate.net

Nitric Oxide (NO) Synthesis: this compound has been found to decrease the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). smolecule.com It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. nih.gov

Protein Kinase C (PKC) Activation: In PMA-stimulated neutrophils, this compound has been shown to reduce the activation of Protein Kinase C (PKC), a key signaling molecule involved in various cellular processes, including inflammation.

Platelet Aggregation: this compound has been found to inhibit human platelet aggregation induced by various stimuli in a dose-dependent manner. nih.gov This effect is thought to occur at the level of phospholipase A2 and thromboxane (B8750289) synthase rather than at specific histamine receptor sites on platelets. nih.govresearchgate.net

These diverse effects make this compound a useful tool for studying the interplay between different signaling pathways in inflammatory and immune responses.

Role of Dithiaden in Understanding Ligand Receptor Interactions

The study of how ligands like Dithiaden interact with their receptors is fundamental to pharmacology. arxiv.org These interactions are highly specific and are crucial for initiating intracellular signaling cascades. youtube.com this compound's unique tricyclic structure, which includes sulfur-containing heterocyclic components, has provided valuable insights into the structure-activity relationships of antihistamines.

By comparing the structure and activity of this compound with other first and second-generation antihistamines, researchers can understand how modifications to the chemical scaffold influence binding affinity and selectivity for the histamine (B1213489) H1 receptor. nih.gov For instance, the development of this compound's S-oxidized metabolite, this compound S-oxide, has demonstrated how a simple chemical modification can lead to enhanced pharmacological selectivity and a reduced toxicity profile.

Advanced techniques such as homology modeling are used to create three-dimensional models of receptors like the human histamine H1 receptor. researchgate.net These models, in combination with docking studies, help to identify the specific amino acid residues within the receptor's binding pocket that interact with ligands like this compound. This detailed understanding of ligand-receptor interactions is essential for the rational design of new drugs with improved efficacy and fewer side effects.

Significance of Dithiaden As a Model Compound in Antihistamine Research

Dithiaden serves as a significant model compound in antihistamine research due to its well-characterized primary activity as a potent and relatively selective H1 receptor antagonist. Its established role allows for its use as a benchmark against which new potential antihistamines can be compared.

Furthermore, the off-target effects of this compound, such as its influence on ROS and NO production, provide a basis for investigating the broader pharmacological profiles of antihistamines. smolecule.com Research comparing this compound with second-generation antihistamines has highlighted important differences in their effects on the chemiluminescence response of neutrophils, which are dependent on their chemical structure, selectivity, and affinity for H1 receptors. nih.gov These comparative studies contribute to a deeper understanding of the diverse mechanisms through which antihistamines can exert their therapeutic effects.

The fact that both the H1-antagonist this compound and histamine (B1213489) itself can decrease the respiratory burst in neutrophils suggests the involvement of non-receptor-mediated mechanisms. nih.govebi.ac.uk This has prompted further investigation into how these compounds might interact with enzymes like NADPH-oxidase and myeloperoxidase, or interfere with the cell membrane structure. nih.govebi.ac.uk

Current Research Paradigms and Unaddressed Mechanistic Questions

Established Synthetic Routes to the Thienobenzothiepin Core Structure

The thieno[2,3-c] benzothiepin core is a crucial structural element of this compound. Its synthesis often involves cyclization reactions to form the fused heterocyclic system.

Dithiocarbamate (B8719985) Formation via Amine and Carbon Disulfide

One synthetic strategy involves the formation of a dithiocarbamate moiety, which is then utilized in constructing the core structure or a precursor. The core dithiocarbamate structure is typically formed by the reaction of secondary amines with carbon disulfide (CS₂) in the presence of a base. For example, dimethylamine (B145610) reacts with CS₂ under alkaline conditions to produce a dithiocarbamic acid intermediate. This intermediate can then undergo alkylation to form the dithiane ring, a part of the larger system. This method is considered scalable and involves fewer steps compared to some alternatives, although it may require cryogenic conditions.

Thiourea (B124793) Derivative Alkylation Approaches

An alternative route to the core or related intermediates involves the alkylation of thiourea derivatives with halogenated alkylating agents. This process can lead to the formation of a dithiolane intermediate through nucleophilic substitution, which is subsequently functionalized. This method emphasizes the retention of sulfur atoms and the stability of the resulting ring structures. Challenges in this approach can include ring-opening side reactions, necessitating careful pH control (typically pH 8–9), and the use of catalytic additives like tetrabutylammonium (B224687) bromide to improve regioselectivity.

Stepwise Cyclization Protocols

The construction of the thienobenzothiepin core often relies on stepwise cyclization reactions. These protocols involve sequential bond-forming steps to build the fused ring system. For instance, the synthesis of the thieno[2,3-c]benzothiepin intermediate can start with benzothiophene-3(2H)-one, which undergoes chlorination and subsequent cyclization reactions. These cyclization steps require careful control of reaction conditions to ensure the stability of the heterocyclic system and avoid decomposition.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Factors such as temperature, solvent, and the use of catalysts play significant roles.

Temperature and Solvent Effects on Yield and Purity

Temperature and solvent choice significantly impact the efficiency and outcome of this compound synthesis. Optimal yields are often achieved in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures (25–40°C). Elevated temperatures (above 50°C) can lead to decomposition, while lower temperatures (below 10°C) may slow down the reaction kinetics. Solvent selection also influences purity, as different solvents can affect side reactions and the solubility of impurities. biotage.com For example, in some synthetic steps, an ethanol/water mixture has been used as a solvent, with reactions conducted at low temperatures (0–5°C) to minimize side reactions and achieve yields of approximately 60–70% after crystallization. The choice of solvent can also impact regioselectivity and the formation of undesired by-products.

Mechanistic Considerations in Synthetic Pathway Selection

Understanding the reaction mechanisms is crucial for selecting and optimizing synthetic pathways. For instance, the dithiocarbamate formation involves nucleophilic attack of the amine on carbon disulfide, followed by alkylation. The thiourea alkylation route proceeds via nucleophilic substitution. Stepwise cyclization protocols require careful consideration of intermediates and transition states to favor the desired ring closure over competing reactions. The synthesis of this compound involves regioselective thiophene (B33073) fusion, which adds complexity compared to simpler structures. Catalytic enhancements, such as the use of phase-transfer catalysts like benzyltriethylammonium chloride, can improve reaction rates and yields in biphasic systems by increasing interfacial reactivity. Acid scavengers, such as triethylamine, can mitigate the formation of side products by neutralizing acidic by-products like HBr released during alkylation.

Data Table: Comparison of Selected Synthetic Methods

| Method | Key Reagents | Typical Conditions | Approximate Yield (%) | Advantages | Limitations |

| Dithiocarbamate Alkylation | Dimethylamine, CS₂, 1,2-dibromoethane | 0–5°C, NaOH/EtOH | 60–70 | Scalable, fewer steps | Requires cryogenic conditions |

| Thiourea Alkylation | Thiourea, 1,2-dibromoethane, Grignard reagent | 25°C, DMF | 50–60 | Flexible side-chain modification | Prone to ring-opening side reactions |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Derivatization Strategies for Structural Modification

Derivatization of this compound focuses on altering its chemical structure to potentially modulate its pharmacological properties, improve its pharmacokinetic profile, or explore new therapeutic applications. These strategies primarily involve modifications to the core heterocyclic system and the flexible side chain.

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs often involves modifying the thienobenzothiepin ring system or the dimethylaminopropylidene side chain. While specific detailed synthetic routes for a wide range of this compound analogs are not extensively detailed in readily available sources, the core structure provides potential sites for functionalization. Research into related fused heterocyclic systems, such as dibenzo[b,f]oxepines and dibenzo[b,f]thiepines, highlights approaches that could be adapted for this compound analog synthesis. These methods can involve building the heterocyclic core through cyclization reactions and subsequently introducing various substituents. For instance, the synthesis of related dithia-dibenzo[e,h]azulenes and their oxa analogs involved the oxidation of starting ketones to diketones, followed by Hinsberg cyclization to form a fused thiophene ring researchgate.net. Further transformations were then performed on substituents to obtain aminoalkoxy derivatives researchgate.net. Such strategies suggest that modifications to the thieno ring or the benzothiepin portion of this compound could lead to novel analogs.

Another approach to synthesizing analogs could involve variations in the side chain. The dimethylaminopropylidene side chain is attached via a double bond. Modifications to the amine group (e.g., changing the alkyl substituents or forming quaternary ammonium (B1175870) salts) or alterations to the propylidene linker could yield new derivatives. Quaternary ammonium salt formation, for example, can be achieved through alkylation of the tertiary amine .

Targeted Functional Group Transformations

This compound contains several functional groups, including a tertiary amine, a carbon-carbon double bond, and sulfur atoms within the heterocyclic rings, all of which are potential sites for targeted chemical transformations. These transformations can alter the compound's reactivity and properties.

Oxidative reactions can occur at the sulfur atoms within the thienobenzothiepin core or potentially at the nitrogen atom of the tertiary amine. Metabolic studies indicate that this compound undergoes S-oxidation, forming this compound S-oxide . This transformation involves the oxidation of a sulfur atom in the thienobenzothiepin moiety . Oxidation of sulfur atoms can lead to the formation of sulfoxides and sulfones, which can significantly alter the electronic and physical properties of the molecule smolecule.com. While specific laboratory-scale oxidative methods applied directly to this compound are not widely detailed, general oxidation techniques for thioethers using various oxidizing agents could be applicable solubilityofthings.com.

Reductive conversions of this compound could target the carbon-carbon double bond in the side chain or potentially the heterocyclic system under harsh conditions. Reduction of the double bond would lead to a saturated propyl-dimethylamine side chain. While specific examples of this compound reduction are not extensively reported, general methods for reducing alkenes, such as catalytic hydrogenation, could be employed solubilityofthings.comorganic-synthesis.com. Reductive transformations can yield various derivatives with altered properties smolecule.com.

The this compound structure contains both electron-rich (e.g., the thiophene ring, the tertiary amine) and potentially electron-deficient centers, making it susceptible to both nucleophilic and electrophilic substitution reactions under appropriate conditions .

Electrophilic substitution reactions are characteristic of aromatic systems. The thienobenzothiepin core, containing a benzene (B151609) ring fused with a thiepin and a thiophene ring, could undergo electrophilic aromatic substitution, although specific studies on this compound are noted as lacking . These reactions typically involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom savemyexams.comuci.edu. The nature and position of existing substituents on the aromatic system influence the reactivity and regioselectivity of these reactions libretexts.org.

Nucleophilic substitution reactions could potentially occur at carbon atoms bonded to electronegative atoms or groups, or at saturated carbons adjacent to activating groups. The tertiary amine nitrogen could participate in reactions as a nucleophile, for example, in alkylation to form quaternary salts . While less common for the rigid core, certain conditions might facilitate nucleophilic attack on the heterocyclic system, particularly if activating groups are present libretexts.org. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile chemguide.co.uksavemyexams.com.

Reductive Conversions

Stereochemical Control in this compound Synthesis (if applicable from broader research)

This compound possesses a carbon-carbon double bond in the propylidene side chain, which can exist as E and Z isomers. The registered active form is reported as the trans (i.e., E) isomer wikipedia.org. This indicates that stereochemical control during the synthesis of the side chain and its attachment to the core is relevant. Achieving a high degree of stereoselectivity in favor of the desired E isomer is crucial for the synthesis of the pharmacologically active compound.

While detailed information on the specific stereochemical control strategies employed in the industrial synthesis of this compound is not widely published, general principles of stereoselective synthesis would apply researchgate.net. Methods for controlling the stereochemistry of double bonds during synthesis include carefully chosen reaction conditions, catalysts, and synthetic routes that inherently favor the formation of one isomer over the other numberanalytics.comillinois.edu. For instance, Wittig reactions and their modifications are commonly used to synthesize alkenes with control over E/Z stereochemistry, depending on the ylide and reaction conditions used organic-synthesis.com.

Furthermore, if any synthetic steps involve the creation of chiral centers (although the core this compound structure as typically represented does not have explicit chiral centers beyond the double bond geometry), strategies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemistry at these centers researchgate.net. The importance of stereochemistry in determining the biological activity of molecules underscores the significance of controlling the E/Z isomerism during this compound synthesis scispace.com.

Green Chemistry Principles in this compound Synthesis

While specific detailed studies on the application of comprehensive green chemistry principles solely to this compound synthesis are not extensively documented in the immediate search results, general advancements in synthetic methodologies, particularly concerning related compounds and chemical motifs present in this compound, offer insights into potential green chemistry applications. The synthesis of the dithiocarbamate moiety, a component of one this compound synthesis route, can be approached with greener methods. For example, the microfluidic electrosynthesis of thiuram disulfides from sodium dithiocarbamates demonstrates how electrochemical methods in microfluidic reactors can reduce waste salts and avoid over-oxidation, leading to higher atom utilization compared to traditional methods. epa.gov Although this specifically pertains to the oxidation of dithiocarbamates to disulfides, the principle of using more environmentally benign reaction conditions and minimizing waste is relevant to the initial formation of the dithiocarbamate intermediate in this compound synthesis.

Broader research in green chemistry highlights the use of alternative energy sources such as microwave and ultrasound irradiation to enhance reaction efficiency and reduce reaction times and energy consumption. wikidata.orgthegoodscentscompany.com Principles such as atom economy, minimizing the use of volatile and/or toxic solvents, and reducing chemical waste are central to green chemistry. wikidata.orgfishersci.fi While direct application of these specific techniques to every step of known this compound synthesis routes is not detailed, the ongoing development of greener synthetic methodologies in organic chemistry, particularly for complex molecules and sulfur-containing compounds, suggests potential avenues for making this compound synthesis more environmentally friendly in the future. Advances in the synthesis of related compounds have shown alignment with green chemistry principles by addressing waste and energy concerns in large-scale production. wikipedia.org

Chromatographic Techniques for High-Resolution Analysis

Chromatographic techniques are fundamental in the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. High-resolution chromatographic methods play a significant role in this compound research, enabling the analysis of the compound in various matrices and the separation of its related substances or metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and ability to separate closely related substances. The development of a robust HPLC method involves several key steps, including method scouting, optimization, robustness testing, and validation wikipedia.org. These steps ensure the method is appropriate and reliable for its intended purpose, providing accurate and consistent results wikipedia.org. While specific detailed protocols for this compound-specific HPLC method development were not extensively detailed in the reviewed literature, HPLC is a standard technique applicable to the analysis of compounds like this compound in various matrices, including pharmaceutical formulations and biological samples. Method development for such compounds typically involves selecting appropriate stationary phases (e.g., reversed-phase C18 columns), mobile phases (combinations of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and detection methods (e.g., UV-Vis or mass spectrometry) to achieve optimal separation and sensitivity nih.gov. The principles of HPLC method development, focused on parameters such as compound retention, efficiency, and selectivity, are directly applicable to establishing analytical procedures for this compound wikipedia.org.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in columns and operates at higher pressures, leading to improved speed, resolution, and sensitivity. UPLC offers significantly reduced analysis times and solvent consumption compared to traditional HPLC. UPLC has been applied in the analysis of various compounds, including drug substances and metabolites, for applications such as impurity profiling and doping control. While specific UPLC applications solely focused on this compound were not prominently featured, UPLC's advantages in speed and resolution make it a valuable tool for the rapid and sensitive analysis of this compound and its potential metabolites or impurities in complex biological or chemical samples. The technique is particularly useful when high throughput and enhanced separation efficiency are required.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides highly sensitive and selective detection and structural information based on the mass-to-charge ratio of ions. Coupled with chromatographic techniques, MS becomes a powerful tool for the characterization and quantification of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for this compound and Metabolites

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of LC with the sensitivity and specificity of tandem MS. This technique is widely used for the identification and quantification of drugs and their metabolites in biological matrices due to its ability to selectively detect target analytes even in complex samples. LC-MS/MS has been mentioned in the context of analyzing antihistamines, including this compound, in biological samples such as chicken livers. The method allows for the analysis of this compound and its metabolites, providing both identification through characteristic fragmentation patterns and quantification based on ion abundance. This is particularly important for studying the metabolic fate of this compound in biological systems. The use of LC-MS/MS enables sensitive detection at trace levels, which is crucial for bioanalytical studies.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and its derivatives. HRMS, often coupled with chromatography (LC-HRMS), is a powerful tool for the structural elucidation of unknown compounds, including metabolites and degradation products. In this compound research, HRMS can be applied to elucidate the structures of its metabolites or degradation products by providing precise mass information and fragmentation data (HRMS/MS). This allows for the confident identification of novel or unexpected transformation products of this compound, which is vital for understanding its behavior in different environments or biological systems.

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound and the study of its effects. These techniques can be particularly useful for specific applications, such as measuring the compound's concentration or assessing its impact on biochemical processes.

Spectrophotometry, which involves measuring the absorption or transmission of light, has been employed in the study of this compound. An early report mentioned the spectrophotometric analysis of this compound. Furthermore, spectrophotometric methods, specifically the Griess method, have been used to measure nitrite (B80452) accumulation as an indicator of nitric oxide production in biological studies investigating the effects of this compound on cells. These studies demonstrated that this compound can cause a significant decrease in the accumulation of nitrites in stimulated cells.

Griess Reaction for Nitrite Quantification in Cellular Studies

The Griess reaction is a widely used spectrophotometric method for quantifying nitrite, a stable end-product of nitric oxide (NO) metabolism, in biological samples such as cell culture supernatants. This assay is based on a diazotization reaction where nitrite reacts with a diazotizing reagent, such as sulfanilamide, in acidic media to form a transient diazonium salt. This salt then couples with a coupling reagent, such as N-1-naphthyl-ethylenediamine (NED), to produce a stable azo compound that absorbs light at a specific wavelength (typically 540 nm), allowing for its quantification. researchgate.net

In the context of this compound research, the Griess reaction has been employed to assess the compound's effect on NO production in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netresearchgate.netnih.gov Elevated levels of NO are associated with inflammatory responses, and measuring nitrite accumulation provides an indirect measure of NO synthesis by enzymes like inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.netnih.gov

Studies have shown that this compound can significantly decrease nitrite accumulation in the supernatant of LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov For instance, a concentration of 5 × 10⁻⁵ M this compound resulted in a notable reduction in nitrite concentration compared to control cells stimulated with LPS alone. researchgate.netresearchgate.netnih.gov This suggests that this compound modulates NO production in these cells. researchgate.net

However, it is important to note the limitations of using nitrite accumulation as a sole indicator of NO production. Nitrite levels can be influenced by factors such as rapid NO oxidation in the culture media, interference from other redox-active compounds, and the formation of alternative NO metabolites like nitrate (B79036) and S-nitrosothiols. Therefore, while the Griess reaction is a reliable and convenient method for quantifying nitrite, complementary techniques may be necessary for a comprehensive understanding of NO metabolism. researchgate.net

Here is a table summarizing representative data on the effect of this compound on nitrite concentration in LPS-stimulated RAW 264.7 cells:

| Treatment Group | Nitrite Concentration (% of Control) |

| LPS-Stimulated Control | 100 |

| LPS + 5 × 10⁻⁵ M this compound | 56.06 ± 3.34* |

*Data are expressed as percentages of the control (LPS-stimulated cells) and represent mean ± SEM, n=3. Asterisks indicate significant differences compared to control (p<0.05). researchgate.net

Amperometric Analysis for Reactive Species Scavenging Properties

Amperometric analysis is an electrochemical technique used to measure the concentration of electroactive species in a solution by monitoring the electric current generated at a working electrode at a fixed potential. This method is particularly useful for detecting and quantifying reactive species such as nitric oxide (NO) and reactive oxygen species (ROS).

In the context of this compound research, amperometric analysis has been employed to directly evaluate the compound's potential scavenging properties against reactive species, specifically NO. researchgate.netnih.govebi.ac.ukresearchgate.net By using a carbon electrode selective for NO, researchers can assess whether this compound directly reacts with and neutralizes NO in a cell-free system. researchgate.net

Studies utilizing amperometric analysis have indicated that this compound, at concentrations tested (e.g., 5 × 10⁻⁵ M), does not exhibit direct scavenging properties against nitric oxide in phosphate-buffered saline (PBS). researchgate.netnih.govebi.ac.ukresearchgate.net This finding suggests that the observed decrease in nitrite accumulation in cellular studies, as measured by the Griess reaction, is likely due to mechanisms other than direct NO scavenging, such as the inhibition of iNOS protein expression. researchgate.netnih.govebi.ac.uk

While the provided search results specifically detail the use of amperometric analysis for NO scavenging, the technique can also be adapted to investigate the scavenging potential of compounds against various ROS, depending on the electrode modification and applied potential. Research has indicated that this compound can influence reactive oxygen species production in polymorphonuclear leukocytes, suggesting a broader interaction with oxidative stress pathways that could potentially be further explored using appropriate amperometric methods.

Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is a critical process in preclinical research to ensure that analytical methods used for quantifying drugs and their metabolites in biological matrices are reliable, accurate, and reproducible for their intended purpose. biopharmaservices.comresearchgate.netpnrjournal.comnih.govijpsjournal.comresearchgate.net This validation is essential for supporting pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies, which are crucial for evaluating the safety and efficacy of a drug candidate. researchgate.netresearchgate.netnih.govglobalresearchonline.net The validation process involves evaluating several key parameters to demonstrate the method's suitability. biopharmaservices.comnih.govnih.gov

Accuracy, Precision, and Linearity Assessment

Accuracy refers to the closeness of the mean of the test results obtained by the method to the true concentration of the analyte. nih.govinnovareacademics.inenvt.frresearchgate.net It is typically assessed by analyzing replicate samples containing known amounts of the analyte in the biological matrix at multiple concentration levels within the expected range. nih.govinnovareacademics.inenvt.fr For bioanalytical methods, accuracy is often evaluated at a minimum of three concentration levels (low, medium, and high quality control samples), and the mean value should generally be within 15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than 20%. nih.govinnovareacademics.inenvt.fr

Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix containing the analyte. nih.govinnovareacademics.inresearchgate.netresearchgate.net Precision is usually assessed at different levels: within-run (repeatability) and between-run (intermediate precision). innovareacademics.inresearchgate.net It is expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net Acceptance criteria for precision in bioanalytical methods are typically ≤ 15% RSD at all concentration levels, except for the LLOQ, where ≤ 20% RSD is generally acceptable. envt.frnih.gov

Linearity evaluates the ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. researchgate.netpnrjournal.comnih.govnih.govinnovareacademics.inresearchgate.netnih.gov A calibration curve is constructed by plotting the instrument response versus the known concentrations of a series of calibration standards prepared in the biological matrix. globalresearchonline.netinnovareacademics.inenvt.fr The linear range of the method should cover the expected concentration range of the analyte in the study samples. nih.govglobalresearchonline.netinnovareacademics.in A minimum of five non-zero concentrations is typically recommended for assessing linearity, and the relationship is often evaluated using regression analysis. nih.govinnovareacademics.in

While these parameters are fundamental to the validation of any bioanalytical method intended for preclinical studies involving a compound like this compound, specific data on the accuracy, precision, and linearity of a validated bioanalytical method for this compound in biological matrices were not available in the provided search results.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govnih.govinnovareacademics.innih.gov It represents the point at which the analyte signal is distinguishable from the background noise. nih.gov Various approaches can be used to determine LOD, often based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response of blank samples or the standard deviation of y-intercepts of regression lines and the slope of the calibration curve. nih.govund.educhromforum.org

Limit of Quantification (LOQ) , specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.govnih.govinnovareacademics.inenvt.frnih.govnih.gov The LLOQ is a critical parameter in bioanalytical method validation as it defines the lower boundary of the method's quantitative range. envt.frnih.gov The LLOQ is typically determined as the lowest concentration on the calibration curve that meets the predefined acceptance criteria for both accuracy (e.g., within ±20% of the nominal concentration) and precision (e.g., ≤ 20% RSD). envt.frnih.gov The LOQ cannot be lower than the LOD. nih.gov

Establishing appropriate LOD and LOQ values is crucial for ensuring that the bioanalytical method is sufficiently sensitive to measure the analyte concentrations expected in preclinical study samples, particularly at the lower end of the concentration range. While the principles for determining LOD and LOQ are well-established in bioanalytical validation guidelines, specific LOD and LOQ values for this compound in relevant biological matrices were not found in the provided search results.

Selectivity and Specificity Evaluation

Selectivity is the ability of a bioanalytical method to differentiate and measure the analyte in the presence of other components in the sample, including endogenous matrix components. nih.govinnovareacademics.ineuropa.euintertek.comSpecificity is a related concept, referring to the ability to unequivocally assess the analyte in the presence of potential interfering substances such as metabolites, impurities, degradation products, or co-administered medications. innovareacademics.inresearchgate.neteuropa.euintertek.com

Evaluation of selectivity typically involves analyzing blank biological matrix samples obtained from multiple individual sources to ensure that no significant interference is observed at the retention time or detection window of the analyte and internal standard (if used). innovareacademics.ineuropa.eu The response attributable to interfering components in blank samples should generally not exceed 20% of the analyte response at the LLOQ and 5% of the internal standard response. europa.eu

Specificity evaluation focuses on demonstrating that the method can accurately measure the target analyte without interference from structurally related compounds or other substances that may be present in the study samples. europa.euintertek.com This may involve analyzing matrix samples spiked with potential interfering substances to assess their impact on the analyte quantification. europa.euintertek.com

Ensuring adequate selectivity and specificity is paramount in bioanalysis to prevent erroneous results that could arise from co-eluting peaks or non-specific signals. While these validation parameters are essential for a bioanalytical method for this compound in preclinical studies, specific data demonstrating the selectivity and specificity of such a method for this compound in biological matrices were not available in the provided search results.

Stability Studies in Biological Matrices

Stability studies are a critical component of bioanalytical method validation, designed to evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic those encountered during sample collection, processing, storage, and analysis in preclinical studies. biopharmaservices.comnih.govnih.govglobalresearchonline.netresearchgate.netloesungsfabrik.defda.gov Analyte instability can lead to inaccurate results if not properly assessed and controlled. biopharmaservices.com

Key stability tests typically performed include:

Freeze-thaw stability: Evaluates the stability of the analyte after multiple freeze-thaw cycles. biopharmaservices.comresearchgate.netfda.gov

Bench-top stability: Assesses the stability of the analyte when samples are kept at room temperature for a defined period, simulating sample handling time. loesungsfabrik.de

Long-term storage stability: Determines the stability of the analyte when stored at the intended long-term storage temperature (e.g., -20°C or -70°C) for the duration of the study. loesungsfabrik.defda.gov

Stock solution and working solution stability: Evaluates the stability of the analyte in stock and working solutions used for preparing calibration standards and quality control samples. nih.gov

Processed sample stability (Extract stability): Assesses the stability of the analyte in processed samples (extracts) under storage conditions before injection into the analytical system. fda.gov

Stability is assessed by comparing the concentrations of the analyte in stability-testing samples to those in freshly prepared or control samples. nih.gov The analyte is considered stable if the results are within acceptable limits (typically within ±15% of the nominal or initial concentration). nih.gov

Establishing the stability of this compound in the relevant biological matrices (e.g., plasma, serum, urine) under various conditions is crucial to ensure the integrity of the study data. Without demonstrated stability, the measured concentrations may not accurately reflect the actual concentrations of this compound in the samples at the time of collection. Specific data from stability studies for this compound in biological matrices within the context of bioanalytical method validation for preclinical studies were not available in the provided search results.

Sample Preparation Techniques for Complex Biological Matrices

Analyzing analytes like this compound in biological matrices such as blood, plasma, urine, and tissue presents significant challenges due to the presence of interfering substances like proteins, lipids, and salts. google.comjapsonline.combiotage.com Effective sample preparation is crucial to remove these matrix components, concentrate the analyte, and ensure compatibility with subsequent analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC/MS). japsonline.combiotage.comnih.govnih.gov Several techniques are commonly employed for this purpose, including Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). google.comjapsonline.combiotage.com

Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid sample preparation technique aimed at removing proteins from biological samples. Proteins, being large molecules, can interfere with analytical instruments and reduce the accuracy and sensitivity of the analysis. google.cominterchim.fr PP involves adding a precipitating agent to the biological sample, causing proteins to aggregate and settle out of the solution. The supernatant, containing the analyte of interest, can then be separated by centrifugation. interchim.frsigmaaldrich.com

Common precipitating agents include organic solvents such as acetone (B3395972) or methanol, and acids like trichloroacetic acid (TCA). interchim.frsigmaaldrich.com For instance, a combination of TCA and acetone is frequently used to precipitate proteins in sample preparation for techniques like 2-D electrophoresis, demonstrating higher effectiveness than either agent alone. sigmaaldrich.com While PP is effective at removing a large percentage of proteins, it may not remove all interfering substances, and some analytes might co-precipitate with the proteins, potentially altering the sample's protein profile and leading to analyte loss. sigmaaldrich.com The efficiency of protein precipitation can be influenced by the protein concentration in the sample. interchim.fr

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. phenomenex.com This method is widely used for isolating and purifying target compounds from complex biological fluids. phenomenex.com

In LLE, the biological sample is mixed with an immiscible organic solvent. Analytes preferentially partition into the phase where they are more soluble. phenomenex.com For hydrophobic compounds like this compound, an organic solvent is typically used to extract the analyte from the aqueous biological matrix. After mixing, the two phases are allowed to separate, and the organic layer containing the extracted analyte is collected. nih.govphenomenex.com This organic extract can then be evaporated and reconstituted in a solvent compatible with the analytical instrument. nih.gov LLE is known for its effectiveness in cleaning up complex matrices and can offer high selectivity by careful selection of the extraction solvent. phenomenex.com However, it can be time-consuming and may require relatively large volumes of solvents. phenomenex.com Automated LLE systems using 96-well plates have been developed to increase sample throughput and reduce preparation time. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile sample preparation technique that utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude analytes based on their physical and chemical properties. organomation.comresearchgate.net SPE is widely applied in bioanalysis for isolating, purifying, and concentrating analytes from biological fluids. organomation.com

Receptor Binding and Antagonistic Properties

This compound exerts its effects primarily by binding to and antagonizing specific receptors, thereby modulating downstream signaling cascades.

Histamine H1 Receptor Antagonism: Molecular Basis

This compound functions as a potent antagonist of the histamine H1 receptor. By binding to these receptors, it competitively inhibits the action of endogenous histamine, a key mediator released during allergic reactions. This blockade prevents histamine from triggering downstream events that lead to characteristic allergic symptoms such as itching, swelling, and vasodilation. The efficacy of this compound as an H1 antagonist has been demonstrated in various models of allergy and inflammation. Studies comparing this compound with other H1-antihistamines have shown it to be more potent in reducing chemiluminescence in immune cells, suggesting a stronger anti-inflammatory effect. smolecule.com

Anticholinergic Activities and Acetylcholine Pathway Modulation

In addition to its antihistaminic effects, this compound also exhibits anticholinergic properties, albeit described as very weak. wikipedia.org Anticholinergic agents function by inhibiting the activity of acetylcholine, a neurotransmitter involved in numerous bodily functions, including muscle activation and parasympathetic nervous system control. nih.gov Anticholinergic medications primarily act as competitive antagonists at muscarinic receptors. nih.gov While this compound's anticholinergic activity is noted, its clinical significance in therapeutic doses appears limited compared to its antihistaminic effects.

Potential for Sigma Receptor Modulation

Sigma receptors are a class of non-opioid receptors found in various tissues, including the central nervous system and immune cells. nih.govupenn.edu They have been implicated in a range of physiological and pathological processes. upenn.eduuniba.it While the initial search results did not directly confirm this compound's interaction with sigma receptors, broader research indicates that some compounds with structures similar to antihistamines can interact with these receptors. The provided search results include information about sigma-1 and sigma-2 receptors and their modulation by various ligands. nih.govupenn.eduuniba.it Further research specifically investigating this compound's binding affinity and functional effects at sigma receptors would be necessary to confirm any potential modulation.

Modulation of Intracellular Signaling Pathways

Beyond direct receptor binding, this compound has been shown to influence intracellular signaling pathways, particularly those involved in inflammatory and immune responses.

Studies have demonstrated that this compound can modulate the production of reactive oxygen species (ROS) by phagocytes. smolecule.comresearchgate.netsigmaaldrich.cnresearchgate.net Research indicates that this compound affects nitric oxide (NO) production in macrophages, specifically influencing nitric oxide synthesis in lipopolysaccharide-stimulated RAW 264.7 cells. smolecule.comresearchgate.netnih.gov At a concentration of 5 × 10-5 M, this compound significantly decreased nitrite accumulation and markedly reduced the expression of inducible nitric oxide synthase (iNOS) protein. researchgate.netnih.govresearchgate.net Amperometrical analysis did not show direct scavenging properties of this compound against NO, suggesting its effect is primarily through the suppression of iNOS expression. researchgate.netnih.gov

This compound has also been observed to inhibit the activity of human neutrophils and has shown greater potency than histamine in reducing chemiluminescence in immune cells. smolecule.comresearchgate.net The inhibition of chemiluminescence by this compound in neutrophils appears to occur at both extracellular and intracellular levels, indicating a complex mechanism that may involve more than just histamine receptor blockade. researchgate.netresearchgate.netnih.gov Potential mechanisms include interactions with enzymes like NADPH oxidase, myeloperoxidase, or phospholipase A2, or interference with the neutrophil membrane structure. researchgate.netnih.gov

Furthermore, this compound has been shown to reduce protein kinase C (PKC) activation in PMA-stimulated neutrophils, indirectly altering phosphorylation-dependent signaling pathways. patsnap.com It has also been reported to increase caspase-3 activity in cell-free systems, suggesting a potential pro-apoptotic role in neutrophil regulation. patsnap.com

The following table summarizes some of the key molecular and cellular interactions of this compound:

| Target/Pathway | Effect | References |

| Histamine H1 Receptor | Antagonism | |

| Acetylcholine Pathway | Weak Anticholinergic Activity | wikipedia.org |

| Adrenergic Receptors | Antagonism (Antiadrenergic Effects) | wikipedia.org |

| Reactive Oxygen Species (ROS) | Modulation of production in phagocytes, inhibition of intracellular ROS | smolecule.comresearchgate.netresearchgate.net |

| Nitric Oxide (NO) Production | Decreased production in LPS-stimulated macrophages | smolecule.comresearchgate.netnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | researchgate.netnih.gov |

| Protein Kinase C (PKC) | Reduced activation | patsnap.com |

| Caspase-3 | Increased activity (in cell-free systems) | patsnap.com |

Impact on Nitric Oxide (NO) Production in Macrophages

Nitric oxide is a crucial signaling molecule involved in various physiological and immunological processes, but its overproduction during inflammation can contribute to tissue damage. frontiersin.orgresearchgate.net Studies have examined how this compound affects NO production in macrophages, a primary source of NO during inflammatory responses. frontiersin.orgresearchgate.netnih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

A key mechanism by which this compound reduces NO production in macrophages is through the inhibition of inducible nitric oxide synthase (iNOS) expression. iNOS is the enzyme responsible for the synthesis of large amounts of NO in response to inflammatory stimuli like LPS. frontiersin.orgresearchgate.netnih.gov

Studies using LPS-stimulated RAW 264.7 cells have shown that this compound at a concentration of 5x10⁻⁵ M causes a marked reduction in iNOS protein expression. researchgate.netnih.gov This reduction in the enzyme responsible for NO synthesis directly leads to decreased NO production. researchgate.netnih.gov Comparative studies with other H1-antihistamines have identified this compound, along with bromadryl and clemastine, as among the most effective inhibitors of iNOS expression in LPS-stimulated macrophages. scispace.commendeley.com

The effect of this compound on iNOS expression has been evaluated using techniques such as Western blot analysis on cell lysates from stimulated macrophages. researchgate.netnih.gov

Effects on Nitrite Accumulation

Nitrite is a stable end product of NO metabolism, and its accumulation in cell supernatants is commonly used as an indicator of NO production by cells. researchgate.netnih.govresearchgate.net this compound has been shown to significantly decrease the accumulation of nitrites in the supernatant of LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov This decrease in nitrite levels is a direct consequence of the reduced NO production resulting from the inhibition of iNOS expression. researchgate.netnih.gov

Experiments measuring nitrite concentration are typically performed spectrophotometrically using the Griess reaction after incubating cells with this compound and an inflammatory stimulus like LPS for a specific period, such as 24 hours. researchgate.netnih.govresearchgate.net

Here is a representative data table illustrating the effect of this compound on nitrite accumulation:

| Treatment | Nitrite Concentration (% of Control) |

| Control (LPS-stimulated) | 100 |

| This compound (5x10⁻⁵ M) | Significantly Decreased researchgate.netnih.gov |

Absence of Direct NO Scavenging Properties

While this compound effectively reduces NO levels by inhibiting iNOS expression, studies have demonstrated that it does not possess direct NO scavenging properties. researchgate.netnih.govscispace.com This indicates that this compound's effect on NO production is primarily mediated through the enzymatic pathway (iNOS inhibition) rather than by directly neutralizing NO molecules. researchgate.netnih.gov

Amperometric analysis using a carbon electrode selective for NO has been employed to evaluate the direct scavenging potential of this compound. researchgate.netnih.govresearchgate.net At concentrations shown to inhibit iNOS and nitrite accumulation (e.g., 5x10⁻⁵ M), this compound did not exhibit any significant scavenging activity against NO in cell-free systems. researchgate.netnih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are another group of molecules involved in host defense and cellular signaling, but their excessive production can lead to oxidative stress and tissue damage. smw.chmdpi.com this compound has been reported to influence the production of ROS by phagocytes, including polymorphonuclear leukocytes (PMNs). nih.govresearchgate.netnih.gov

Modulation of Oxidative Burst in Polymorphonuclear Leukocytes (PMNs)

The oxidative burst is a rapid production of large quantities of ROS by phagocytes, particularly neutrophils (a type of PMN), as a defense mechanism against microorganisms. nih.govnih.govresearchgate.net this compound has been shown to significantly decrease the oxidative burst in stimulated human PMNs. nih.govresearchgate.netnih.gov

Studies using luminol (B1675438) and isoluminol-enhanced chemiluminescence techniques have evaluated the effect of this compound on both extracellular and intracellular ROS production in PMNs stimulated with agents like opsonised zymosan (OZ). nih.govresearchgate.net this compound decreased both the extra- and intracellular components of chemiluminescence, indicating a reduction in ROS generation in both cellular compartments. nih.govresearchgate.net

The potency of this compound in suppressing oxidative burst in isolated human neutrophils has been compared to other H1-antihistamines, with this compound often showing a potent inhibitory effect. researchgate.netsigmaaldrich.compatsnap.com

Here is a representative data table summarizing the effect of this compound on chemiluminescence in stimulated PMNs:

| Treatment | Chemiluminescence (% of Control) |

| Control (OZ-stimulated) | 100 |

| This compound (10 µmol/l) | Significantly Reduced researchgate.net |

| This compound (50 µmol/l) | Totally Inhibited researchgate.net |

| This compound (100 µmol/l) | Totally Inhibited researchgate.net |

Effects on Protein Kinase C (PKC) Activation

This compound has been shown to modulate the activity of Protein Kinase C (PKC), an enzyme family involved in various cellular signaling pathways, including those regulating inflammatory responses. Studies indicate that this compound can reduce PKC activation in stimulated neutrophils. Specifically, in phorbol-myristate-acetate (PMA)-stimulated neutrophils, this compound has been observed to decrease PKC activation by 20–38%. This inhibition of PKC activation is suggested to be a mechanism contributing to the reduction of free oxygen radical generation in isolated neutrophils. researchgate.net Data from comparative studies further support that this compound significantly decreased the activation of protein kinase C. researchgate.net

Induction of Caspase-3 Activity

Research suggests that this compound can influence the activity of caspase-3, a key effector caspase involved in initiating the execution phase of apoptosis. In cell-free systems, this compound has been shown to increase caspase-3 activity by 25%. This potentiation of recombinant caspase-3 activity by this compound is considered supportive of its anti-inflammatory effects, potentially by promoting the apoptosis of professional phagocytes like neutrophils. researchgate.net Multiple compounds, including this compound, have demonstrated the ability to increase caspase-3 activity in cell-free systems, indicating a positive influence on neutrophil apoptosis. researchgate.net The increase in caspase-3 activity observed with this compound has also been reported to be dose-dependent. scispace.com

Influence on Calcium Mobilization and Intracellular Calcium Stores

H1-antihistamines, including this compound, are characterized by their positively charged lipophilic molecular structure, which facilitates their association with cell membranes. nih.gov, nih.gov This interaction allows them to influence calcium homeostasis within cells. These compounds are capable of inhibiting the activity of calcium-dependent enzymes and affecting both calcium mobilization and the discharge of intracellular calcium stores. nih.gov, nih.gov These effects on calcium dynamics are implicated in various cellular responses, including histamine secretion, and the generation of eicosanoids and reactive oxygen metabolites. nih.gov, nih.gov Furthermore, this compound has been shown to inhibit calcium ionophore A23187-induced liberation of arachidonic acid from membrane phospholipids (B1166683) in platelets. ebi.ac.uk

Modulatory Effects on Eicosanoid Generation

Consistent with the broader effects of H1-antihistamines on cellular processes influenced by calcium, this compound can modulate eicosanoid generation. nih.gov, nih.gov Eicosanoids are lipid mediators derived from arachidonic acid that play significant roles in inflammation. Studies have demonstrated that this compound inhibits thrombin- and calcium ionophore A23187-induced liberation and peroxidation of membrane phospholipids, which are sources of arachidonic acid. ebi.ac.uk Additionally, this compound has been found to inhibit the generation of thromboxane (B8750289) B2, a type of eicosanoid, in platelets. ebi.ac.uk The inhibition of human platelet phospholipase A2 (cPLA2) by this compound has also been reported, which would impact the release of arachidonic acid, a precursor for eicosanoid synthesis. dntb.gov.ua

Cellular Responses and Phenotypic Changes in Preclinical Models

This compound elicits various cellular responses in preclinical models, particularly impacting the function of immune cells such as macrophages and neutrophils. It has been observed to influence nitric oxide production in macrophages and inhibit the activity of human neutrophils more effectively than histamine. smolecule.com this compound also demonstrates antiplatelet effects. smolecule.com Its modulation of reactive oxygen species (ROS) pathways has been noted in biological contexts.

Impact on Macrophage Inflammatory Responses

This compound significantly impacts macrophage inflammatory responses, primarily through its influence on nitric oxide (NO) production. Studies using LPS-stimulated murine macrophage RAW 264.7 cells, a common model for studying inflammation, have shown that this compound decreases NO production. , nih.gov This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression. , nih.gov this compound has been shown to suppress iNOS expression in macrophages, leading to a 40–60% reduction in NO production without directly scavenging NO. Data from RAW 264.7 cells treated with LPS and this compound demonstrate a significant decrease in nitrite accumulation (an indicator of NO production) and a corresponding reduction in iNOS protein expression. nih.gov This suggests that the inhibitory effect of this compound on macrophage NO production is primarily due to the suppression of iNOS protein expression. nih.gov The ability of this compound to decrease NO production may contribute to its potential in treating chronic inflammatory processes. nih.gov The study of this compound's effects on NO production and immune cell activity highlights its utility as a research tool for investigating immune modulation and inflammation. smolecule.com

Effects on Neutrophil Aggregation and Chemiluminescence

This compound has marked effects on neutrophil function, influencing both aggregation and chemiluminescence, which are indicators of neutrophil activation and the generation of reactive oxygen species. This compound has been shown to inhibit human neutrophils, whether isolated or in whole blood, more effectively than histamine. nih.gov The inhibition of both aggregation and chemiluminescence is dependent on the dose of this compound and the type of stimulus applied. nih.gov

In studies examining neutrophil aggregation, this compound inhibited aggregation induced by A23187, opsonized zymosan (OZ), and PMA. However, it potentiated aggregation induced by fMLP in isolated neutrophils. nih.gov

Regarding chemiluminescence, a measure of oxidative burst, this compound was found to be 1.5- to 25.0-times more effective than histamine in inhibiting activated chemiluminescence of whole blood. researchgate.net, nih.gov In isolated neutrophils, this compound dose-dependently inhibited chemiluminescence stimulated by OZ and A23187. researchgate.net, nih.gov Conversely, potentiation of the chemiluminescence response was observed when neutrophils were stimulated with PMA and fMLP in the presence of this compound. researchgate.net, nih.gov Simultaneous administration of this compound and histamine abolished the effect of this compound on fMLP-stimulated chemiluminescence. nih.gov

This compound has been shown to decrease both the extra- and intracellular-mediated chemiluminescence response of isolated human neutrophils stimulated with opsonized zymosan particles (OZP) with comparable potency. nih.gov, researchgate.net Comparative studies with other H1-antihistamines have indicated that this compound is more potent in reducing chemiluminescence in immune cells. smolecule.com For instance, in isolated human neutrophils stimulated with PMA, the rank order of potency for decreasing extracellular chemiluminescence among several H1-antihistamines was this compound > loratadine (B1675096) > chlorpheniramine (B86927) > brompheniramine (B1210426) > pheniramine. researchgate.net For intracellular chemiluminescence, the order was loratadine > this compound. researchgate.net

The observed effects of this compound on neutrophil respiratory burst, including the decrease in chemiluminescence, suggest the involvement of both histamine receptor-dependent and non-receptor mechanisms. nih.gov, researchgate.net Potential non-receptor mechanisms may include interactions with enzymes such as NADPH oxidase, myeloperoxidase, and phospholipase A2, or interference with the structure of the neutrophil membrane. nih.gov, researchgate.net this compound has also been reported to reduce activated neutrophil myeloperoxidase release more significantly compared to its effect on superoxide (B77818) generation. researchgate.net

Mechanisms in Relation to Cytokine Modulation

Studies have investigated this compound's influence on immune responses, particularly concerning cytokine production and the activity of phagocytes. Research indicates that this compound can modulate nitric oxide (NO) production in macrophages. Specifically, it has been shown to influence NO synthesis in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting a role in inflammatory processes. smolecule.comamanote.com At concentrations of 5×10⁻⁵ M and 10⁻⁴ M, this compound significantly decreased nitrite concentration in LPS-stimulated RAW 264.7 cells, indicating reduced NO production. researchgate.net Amperometric analysis suggests that this inhibitory effect on macrophage NO production is likely due to the suppression of inducible nitric oxide synthase (iNOS) protein expression rather than direct scavenging activity against NO. researchgate.net

Furthermore, this compound has been observed to affect the generation of reactive oxygen species (ROS) by phagocytes. smolecule.comebi.ac.uk In studies comparing various H₁ antihistamines, this compound demonstrated effectiveness in suppressing the oxidative burst of whole human blood neutrophils and dose-dependently inhibited chemiluminescence in isolated neutrophils at both extracellular and intracellular levels. researchgate.net This inhibition of free oxygen radical generation in isolated neutrophils by this compound has been linked to the inhibition of protein kinase C (PKC) activation. researchgate.netresearchgate.net this compound has been shown to reduce PKC activation by 20-38% in PMA-stimulated neutrophils, indirectly altering phosphorylation-dependent signaling pathways.

The ability of this compound to influence NO production in macrophages and modulate the oxidative burst in neutrophils highlights its potential immunomodulatory effects beyond simple H₁ receptor blockade. smolecule.comresearchgate.net

Comparative Pharmacological Profile with Related Compounds

This compound's pharmacological profile presents both similarities and distinctions when compared to other antihistamines and structurally related agents. patsnap.com

Selectivity vs. Broader Antihistamine Classes

This compound is described as a relatively selective H₁ receptor antagonist. While its primary mechanism involves blocking H₁ receptors, it also exhibits other properties, including hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects. This broader spectrum of activity, particularly the sedative and antiadrenergic effects, distinguishes it from newer, more selective second-generation antihistamines that were developed to minimize off-target effects and associated side effects like drowsiness.

Comparative studies assessing the influence of H₁ antihistamines on the generation of reactive oxygen species by phagocytes have shown variations in potency among different compounds. In one study, at a concentration of 10 µM, H₁ antihistamines inhibited the oxidative burst of human neutrophils in the following rank order of potency: this compound > loratadine > brompheniramine > chlorpheniramine > pheniramine. researchgate.net This suggests that this compound may possess a stronger anti-inflammatory effect related to oxidative burst inhibition compared to some other first and second-generation antihistamines tested in this context. smolecule.comresearchgate.net

Distinctions from Structurally Similar Agents

This compound shares structural similarities with tricyclic compounds, which include some antidepressants and other agents with antihistaminic properties. When compared with other antihistamines such as Dosulepin and Doxepin, which also function as H₁ receptor antagonists, this compound is noted for its relatively selective antihistamine properties alongside its additional hypnotic and antiadrenergic effects. Dosulepin and Doxepin, while having antihistaminic activity, possess different profiles regarding their anticholinergic and antiserotonergic effects compared to this compound.

This compound's unique combination of a relatively selective H₁ antagonism with notable effects on immune modulation, such as inhibiting nitric oxide production and affecting neutrophil function, differentiates it from many other H₁ antihistamines that primarily focus on symptomatic allergy relief without significant immunomodulatory actions. smolecule.com

Table 1: Comparative Effects of this compound and Other H₁ Antihistamines on Neutrophil Oxidative Burst

| Compound | Concentration (µM) | Effect on Neutrophil Oxidative Burst (Relative Potency) | Key Associated Mechanism | Source |

| This compound | 10 | Most effective | Inhibition of PKC activation | researchgate.netresearchgate.net |

| Loratadine | 10 | More effective than pheniramines | Varies with structure/selectivity | researchgate.netnih.gov |

| Brompheniramine | 10 | Less effective than Loratadine, more than Pheniramine | - | researchgate.netnih.gov |

| Chlorpheniramine | 10 | Less effective than Brompheniramine, more than Pheniramine | - | researchgate.netnih.gov |

| Pheniramine | 10 | Least effective among those tested | Selective extracellular inhibition | researchgate.netnih.gov |

Note: This table summarizes findings from specific comparative studies on neutrophil oxidative burst and may not represent the full spectrum of activity or potency across all pharmacological effects.

Table 2: this compound and Related Compounds with Antihistaminic Properties

| Compound | Primary Class | Key Pharmacological Properties | Structural Class (General) |

| This compound | H₁ Antihistamine | H₁ antagonism, hypnotic, antiadrenergic, weak anticholinergic/serotonergic, immune modulation | Tricyclic derivative |

| Dosulepin | Tricyclic Antidepressant | Antidepressant, H₁ antagonism, varying anticholinergic/serotonergic effects | Tricyclic |

| Doxepin | Tricyclic Antidepressant | Antidepressant, H₁ antagonism, varying anticholinergic/serotonergic effects | Tricyclic |

| Chloropyramine | First-generation H₁ Antihistamine | H₁ antagonism, anticholinergic, sedative | Ethylenediamine derivative |

| Mepyramine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antipruritic, local analgesic, negligible anticholinergic | Ethylenediamine derivative |

| Diphenhydramine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antimuscarinic | Ethanolamine derivative |

| Promethazine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antiemetic, antimuscarinic, some serotonin (B10506) antagonism, alpha-adrenergic blocking | Phenothiazine derivative |

| Chlorcyclizine | First-generation H₁ Antihistamine | H₁ antagonism, sedating, local anesthetic, anticholinergic, antiserotonergic, antiemetic | Piperazine derivative |

Note: This table provides a general overview of key properties and structural classes for comparative purposes. The extent of each property can vary.

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models offer simplified yet powerful systems to dissect the molecular and cellular mechanisms influenced by this compound. These models allow for focused investigations into specific cell types involved in relevant physiological and pathological processes.

RAW 264.7 Macrophage Cell Line Studies

The RAW 264.7 murine macrophage cell line has been utilized to investigate the effects of this compound on macrophage function, particularly concerning the production of reactive oxygen species (ROS) and nitric oxide (NO). Studies have shown that this compound, at concentrations ranging from 5×10⁻⁵ to 10⁻⁴ M, can decrease the production of reactive oxygen species by phagocytes. researchgate.netebi.ac.uknih.govnih.gov

Further research focusing on nitric oxide production in LPS-stimulated RAW 264.7 cells demonstrated that this compound significantly reduced the accumulation of nitrites, a stable end product of NO metabolism, in the cell supernatants. researchgate.netnih.govnih.govresearchgate.net This reduction in nitrite levels was accompanied by a marked decrease in the expression of inducible nitric oxide synthase (iNOS) protein, the enzyme responsible for NO synthesis in these cells. researchgate.netnih.govnih.gov Amperometrical analysis confirmed that this compound did not exhibit direct scavenging properties against NO, suggesting that its inhibitory effect on NO production is primarily mediated through the suppression of iNOS protein expression. researchgate.netnih.govnih.gov

The effect of this compound on nitrite concentration in LPS-stimulated RAW 264.7 cells is summarized in the table below:

| This compound Concentration (M) | Nitrite Concentration (% of Control) | Significance (vs Control) |

| 10⁻⁵ | No significant change | - |

| 5×10⁻⁵ | 56.06 ± 3.34% | p < 0.05 |

| 10⁻⁴ | 20.93 ± 2.19% | p < 0.05 |

Note: The concentration of 10⁻⁴ M this compound showed cytotoxic effects on RAW 264.7 cells after 24 hours of incubation, as evaluated by an ATP test. nih.gov

Human Polymorphonuclear Leukocyte (PMN) Investigations

Studies involving human polymorphonuclear leukocytes (PMNs), also known as neutrophils, have explored this compound's impact on their aggregation and the generation of reactive oxygen species (ROS) through chemiluminescence. This compound has been shown to inhibit the activated chemiluminescence of whole blood, being 1.5 to 25.0 times more effective than histamine depending on the concentration used. ebi.ac.ukresearchgate.net

In isolated human neutrophils, this compound dose-dependently inhibited chemiluminescence stimulated by opsonized zymosan (OZ) and Ca²⁺-ionophore A23187. researchgate.netnih.gov However, potentiation of chemiluminescence was observed when PMNs were stimulated with phorbol-myristate-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of this compound. researchgate.netnih.gov

Regarding aggregation, this compound inhibited PMN aggregation stimulated by A23187, OZ, and PMA. ebi.ac.ukresearchgate.networldscientific.com Conversely, it potentiated fMLP-induced aggregation of isolated neutrophils. ebi.ac.ukresearchgate.networldscientific.com The effects of this compound on PMN aggregation were found to be dose- and stimulus-dependent. ebi.ac.ukresearchgate.net Simultaneous application of this compound and histamine abolished the effect of this compound on fMLP-stimulated chemiluminescence, suggesting potential interaction mechanisms. ebi.ac.ukresearchgate.net Research indicates that this compound's interaction with neutrophils likely occurs at both extra- and intracellular levels. ebi.ac.ukresearchgate.net

A comparison of the potency of this compound and other H1-antihistamines in decreasing extracellular and intracellular chemiluminescence of human neutrophils stimulated with PMA showed that this compound was among the most potent inhibitors. nel.edu

| H1-Antihistamine | Extracellular CL Inhibition Potency Rank (PMA-stimulated) | Intracellular CL Inhibition Potency Rank (PMA-stimulated) |

| This compound | 1st (Most Potent) | 2nd |

| Loratadine | 2nd | 1st (Most Potent) |

| Chlorpheniramine | 3rd | - |

| Brompheniramine | 4th | - |

| Pheniramine | 5th (Least Potent) | - |

| Histamine | - | No change |

CL: Chemiluminescence

Ex Vivo Tissue and Organ Models

Ex vivo models utilize tissues or organs isolated from living organisms, allowing for the study of drug effects in a more complex and physiologically relevant environment than in vitro cell cultures, while still offering more control than in vivo studies. mlm-labs.comasiapharmaceutics.info

Isolated Rat Thoracic Aorta Studies

Studies using isolated rings of the rat thoracic aorta have been conducted to investigate the effects of activated neutrophils on arterial smooth muscle tension and the involvement of the endothelium. While the primary focus of these studies is often on the effects of neutrophils and reactive oxygen species, the model itself can be utilized to study the vascular effects of various compounds. researchgate.netnih.govmdpi.comcriver.comnih.gov

One study investigated the effects of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-activated neutrophils on phenylephrine-precontracted isolated rings of the rat thoracic aorta. researchgate.netnih.gov Activated PMNLs enhanced the basal tension and elicited marked contraction in phenylephrine-precontracted aortae. researchgate.netnih.gov The elimination of these contractions by superoxide dismutase suggested the involvement of superoxide anion radical. nih.gov

Although the provided search results discuss the use of isolated rat thoracic aorta and the effects of neutrophils and other substances on it, there is no specific data presented on the direct effects of this compound on isolated rat thoracic aorta in these results. This suggests that while the model is relevant for studying vascular responses, published research specifically on this compound's effects in this ex vivo system was not found in the performed searches.

Animal Models for Pathway and System-Level Mechanisms

Animal models serve as invaluable tools in preclinical research to investigate the complex biological pathways and system-level effects of compounds. transonic.comf1000research.com They allow researchers to study how a compound behaves within a living organism, including its distribution, metabolism, and excretion, as well as its impact on various physiological systems and disease processes. mimt.com.plbiotechfarm.co.il The selection of an appropriate animal model is crucial and depends on the specific research question and the human disease or condition being modeled. biorxiv.orgmdpi.com